
1-Hydroxypyrene-d9
Overview
Description
1-Hydroxypyrene-d9 is a deuterium-labeled derivative of 1-Hydroxypyrene, which is a biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs). These hydrocarbons are environmental pollutants that can be found in various sources such as vehicle exhaust, industrial emissions, and tobacco smoke. The deuterium labeling in this compound makes it particularly useful in scientific research as it allows for more precise tracking and quantification in metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxypyrene-d9 is synthesized by introducing deuterium atoms into the 1-Hydroxypyrene molecule. The process typically involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle the high pressures and temperatures required for the deuterium exchange. Quality control measures are stringent to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxypyrene-d9 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing the hydroxyl group with other functional groups, often using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane
Major Products
Oxidation: Pyrene-1,6-dione.
Reduction: 1-Pyrenemethanol.
Substitution: 1-Chloropyrene
Scientific Research Applications
Environmental Monitoring
1-OHP-d9 is extensively used to assess human exposure to PAHs. Its application includes:
- Biomonitoring : Used as a biomarker for quantifying PAH levels in urine, facilitating the assessment of exposure among workers in industries such as aluminum production and coke oven operations .
- Pollution Studies : Helps evaluate the efficacy of pollution control measures by tracking changes in biomarker levels over time.
Pharmacokinetic Studies
In pharmacology, 1-OHP-d9 aids in understanding the metabolism and distribution of drugs:
- Metabolic Pathway Analysis : It is employed to trace metabolic pathways involving PAHs, providing insights into how these compounds are processed within biological systems .
- Drug Interaction Studies : Assists in studying the interactions between PAHs and various cytochrome P450 enzymes, which are crucial for drug metabolism .
Biochemical Research
1-OHP-d9 plays a significant role in biochemical analyses:
- Mass Spectrometry : Enhances the sensitivity and specificity of mass spectrometry techniques used to detect PAH metabolites .
- Cellular Studies : Investigates the effects of PAH exposure on cellular functions, signaling pathways, and gene expression.
Case Study 1: Urinary Biomarker Assessment
A study conducted on workers exposed to PAHs in aluminum production found that urinary levels of 1-OHP-d9 correlated with environmental exposure levels. The research utilized advanced chromatographic techniques to quantify the biomarker, demonstrating its effectiveness as an exposure indicator .
Case Study 2: Metabolic Pathway Elucidation
Research examining the metabolic conversion of pyrene to 1-hydroxypyrene highlighted the role of specific cytochrome P450 enzymes. The study showed that 1-OHP-d9 could serve as an internal standard for quantifying 1-hydroxypyrene levels, thereby elucidating metabolic pathways involved in PAH detoxification .
Mechanism of Action
1-Hydroxypyrene-d9 exerts its effects primarily through its role as a biomarker for PAH exposure. It is metabolized in the body to form conjugates that can be detected in biological samples such as urine. The deuterium labeling allows for more accurate quantification of these metabolites, providing insights into the extent of PAH exposure and its potential health effects .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxypyrene: The non-deuterated form, commonly used as a biomarker for PAH exposure.
2-Hydroxypyrene: Another hydroxylated derivative of pyrene, less commonly used.
9-Hydroxyfluorene: A hydroxylated derivative of fluorene, used in similar studies
Uniqueness
1-Hydroxypyrene-d9 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate quantification is crucial .
Biological Activity
1-Hydroxypyrene-d9 (1-OH-PYR-d9) is a deuterium-labeled derivative of 1-hydroxypyrene, recognized as a biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs). This compound plays a crucial role in environmental health research, particularly in assessing human exposure to harmful pollutants. The deuterium labeling enhances its utility in analytical chemistry, allowing for more precise tracking and quantification in biological studies.
This compound has the chemical formula and is characterized by its stable isotopic labeling. This property not only aids in differentiating it from its non-deuterated counterpart but also improves the sensitivity and accuracy of detection methods such as mass spectrometry.
1-OH-PYR-d9 functions similarly to 1-hydroxypyrene, interacting with various biochemical pathways involved in PAH metabolism. The compound's presence in biological samples, particularly urine, serves as an indicator of PAH exposure.
Biochemical Pathways
- Metabolism : 1-OH-PYR-d9 is metabolized through pathways involving cytochrome P450 enzymes, which are critical for the biotransformation of PAHs.
- Cellular Effects : This compound influences cellular functions by affecting gene expression and cellular signaling pathways, potentially leading to adverse health outcomes.
Pharmacokinetics
The pharmacokinetic profile of 1-OH-PYR-d9 is expected to mirror that of its parent compound, including absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies indicate that following exposure to PAHs, 1-OH-PYR-d9 can be detected in urine, providing a non-invasive biomarker for assessing internal dose levels.
Analytical Methods
Recent advancements in analytical techniques have improved the recovery and reproducibility of measuring urinary metabolites of PAHs, including 1-OH-PYR-d9. A study optimized solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving recovery rates exceeding 69% for analytes such as 1-hydroxypyrene. This method demonstrated high sensitivity and was capable of detecting low concentrations in urine samples collected from various populations .
Analytical Method | Recovery Rate | Detection Limit |
---|---|---|
SPE + LC-MS/MS | >69% | 7.6 pg/mL |
Case Studies
Several studies have utilized 1-OH-PYR-d9 to assess exposure levels in different populations:
- Epidemiological Studies : Research involving urban populations has linked elevated urinary levels of 1-OH-PYR-d9 with increased risks of respiratory diseases and lung cancer mortality. For instance, a study conducted on workers exposed to PAHs in aluminum production facilities highlighted significant correlations between urinary concentrations of 1-OH-PYR-d9 and occupational exposure levels .
- Dietary Exposure : Another investigation indicated that high dietary intake of PAHs was associated with increased urinary concentrations of hydroxylated PAHs, including 1-OH-PYR-d9, especially among children aged 6-11 years .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 1-Hydroxypyrene-d9 in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for deuterated compounds. Deuterium labeling reduces isotopic interference, enabling precise differentiation between endogenous 1-hydroxypyrene and the internal standard. Method validation should include recovery studies (e.g., spiked samples) and matrix effect assessments (e.g., ion suppression/enhancement in urine or blood) to ensure accuracy .
Q. Why is deuterium labeling critical for this compound in exposure biomarker studies?
Deuterium-labeled compounds like this compound serve as internal standards to correct for analyte loss during sample preparation and matrix effects. Their near-identical chemical properties to non-deuterated analogs ensure consistent extraction efficiency, while their distinct mass-to-charge ratio allows unambiguous detection via MS. This minimizes quantification errors in biomonitoring studies assessing pyrene exposure .
Q. How should researchers validate the synthesis and purity of this compound?
Synthesis typically involves deuteration of 1-hydroxypyrene using deuterated reagents under controlled conditions. Purity validation requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation sites and high-resolution MS to verify isotopic enrichment (>98%). Batch-to-batch consistency must be checked to prevent variability in experimental results .
Advanced Research Questions
Q. How can discrepancies in recovery rates of this compound across different biological matrices be resolved?
Matrix-specific optimization is essential. For example, urine may require enzymatic hydrolysis to release conjugated metabolites, while plasma might need protein precipitation. Systematic comparison of extraction solvents (e.g., ethyl acetate vs. solid-phase cartridges) and spike-and-recovery experiments in each matrix can identify optimal protocols. Cross-validation with alternative standards (e.g., ¹³C-labeled analogs) may resolve persistent inconsistencies .
Q. What experimental design considerations are vital for longitudinal biomonitoring studies using this compound?
Longitudinal studies must account for temporal variability in pyrene exposure and metabolic clearance. Use a crossover design with repeated measures to control for intra-individual variability. Include quality control (QC) samples in each batch to monitor instrumental drift. Statistical power calculations should guide sample size, ensuring detection of clinically relevant exposure thresholds .
Q. How can researchers address conflicting data on this compound stability under varying storage conditions?
Conduct stability trials under simulated storage scenarios (e.g., -80°C vs. -20°C, freeze-thaw cycles). Analyze degradation products via LC-MS/MS and compare peak area ratios over time. Publish detailed storage protocols (e.g., recommend aliquoting to minimize freeze-thaw effects) to standardize practices across labs .
Q. What strategies mitigate isotopic interference when co-analyzing this compound with other deuterated standards?
Optimize chromatographic separation to resolve co-eluting isotopes. Use high-resolution MS to distinguish mass shifts (e.g., Q-TOF or Orbitrap systems). Computational tools like Skyline can deconvolute overlapping isotopic patterns. Validate method specificity by analyzing blank matrices spiked with potential interferents .
Q. Methodological Frameworks
Q. How to integrate this compound data into population-level exposure models?
Combine biomonitoring data with environmental sampling (e.g., air, soil pyrene levels) and demographic variables (e.g., occupation, diet). Use multivariate regression or machine learning to identify exposure predictors. Transparently report confidence intervals and model assumptions to address uncertainty .
Q. What protocols ensure ethical reproducibility in studies involving human biospecimens and this compound?
Follow institutional review board (IRB) guidelines for informed consent and biospecimen handling. Document pre-analytical variables (e.g., collection time, fasting status) that may affect 1-hydroxypyrene levels. Share raw data and analytical codes via repositories to facilitate replication .
Q. Tables
Table 1: Key Parameters for LC-MS/MS Quantification of this compound
Parameter | Optimal Value | Validation Criteria |
---|---|---|
Column | C18, 2.6 µm particle size | Baseline separation of analogs |
Ionization Mode | Negative ESI | Signal-to-noise ratio > 10:1 |
MRM Transition | 217.1 → 189.1 (d9) | Isotopic purity > 98% |
LOQ | 0.1 ng/mL | CV < 15% at LOQ |
Table 2: Common Pitfalls in this compound Studies and Solutions
Properties
IUPAC Name |
2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJNHUAPTJVVNQ-LOIXRAQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])O)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514409 | |
Record name | (~2~H_9_)Pyren-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132603-37-3 | |
Record name | (~2~H_9_)Pyren-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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